1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one
Overview
Description
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is a complex organic compound that features a unique structure combining a pyridine ring, a quinoline ring, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one typically involves multi-step organic reactionsThe final step involves the cyclization to form the imidazolidinone ring under specific conditions, such as the use of a base like potassium carbonate in a polar solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolidinone ring to an imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling and cancer progression .
Comparison with Similar Compounds
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidine: Similar structure but lacks the carbonyl group in the imidazolidinone ring.
4-Hydroxy-2-quinolones: Share the quinoline core but differ in the functional groups attached to the ring.
Uniqueness: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-(4-methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one |
InChI |
InChI=1S/C18H16N4O/c1-13-6-8-19-12-17(13)22-10-9-21(18(22)23)15-4-5-16-14(11-15)3-2-7-20-16/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
NEFVVCHUAQFFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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